![molecular formula C17H28N2O2S B4735380 N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4735380.png)
N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide, also known as AZD-3965, is a selective inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in the transport of lactate and other monocarboxylates across the cell membrane. AZD-3965 has been shown to have potential in the treatment of cancer, as it can inhibit the uptake of lactate by cancer cells, leading to their death.
Mécanisme D'action
N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide inhibits the transport of lactate and other monocarboxylates across the cell membrane by binding to MCT1. This leads to a decrease in intracellular lactate levels, which can induce apoptosis in cancer cells. Additionally, the inhibition of MCT1 can lead to a decrease in extracellular acidification, which can enhance the efficacy of other cancer therapies.
Biochemical and physiological effects:
N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to have minimal toxicity in preclinical models, with no significant effects on body weight or organ function. Additionally, N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide in lab experiments is its selectivity for MCT1, which allows for the specific inhibition of lactate uptake in cancer cells. However, one limitation of using N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide is its potential to induce resistance in cancer cells over time, as they may develop alternative mechanisms for lactate uptake.
Orientations Futures
Future research on N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide could focus on its potential use in combination with other cancer therapies, such as immunotherapy or targeted therapy. Additionally, further studies could investigate the role of MCT1 in other diseases, such as metabolic disorders or neurodegenerative diseases. Finally, the development of more potent and selective MCT1 inhibitors could lead to the discovery of new therapeutic targets for cancer and other diseases.
Applications De Recherche Scientifique
N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and glioblastoma. In these models, N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to inhibit lactate uptake by cancer cells, leading to their death. Additionally, N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-1-(2-methylphenyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-16-9-4-5-10-17(16)15-22(20,21)18-11-8-14-19-12-6-2-3-7-13-19/h4-5,9-10,18H,2-3,6-8,11-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMKVQCOQIRASU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCCCN2CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-yl)propyl]-1-(2-methylphenyl)methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.